molecular formula C10H14O2 B1583337 1,3-Diethoxybenzene CAS No. 2049-73-2

1,3-Diethoxybenzene

Cat. No. B1583337
CAS RN: 2049-73-2
M. Wt: 166.22 g/mol
InChI Key: MKGFYMKFBCWNCP-UHFFFAOYSA-N
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Description

1,3-Diethoxybenzene is an organic compound . It is used for the preparation of oxathiane spiroketal donors and for the formation of pi- and O-ylidic complexes with dichlorocarbene . It also acts as a flavoring agent .


Molecular Structure Analysis

The molecular formula of 1,3-Diethoxybenzene is C10H14O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A study has shown that 1,3-Dimethoxybenzene can undergo a photo-induced trifluoromethylation reaction using pulsed light irradiation . The frequency of pulsed light affected the regioselectivities and chemical yields of this reaction .


Physical And Chemical Properties Analysis

1,3-Diethoxybenzene is a liquid with a refractive index of 1.524 . It has a boiling point of 85-87 °C/7 mmHg and a density of 1.055 g/mL at 25 °C .

Scientific Research Applications

Impurities Identification

1,3-Diethoxybenzene's impurities can be identified using gas chromatographic-mass spectrometric methods. This process involves mass spectral interpretation and the synthesis of authentic ethyl(diethoxy)benzenes to confirm structural assignments and identify isomers. Such techniques are crucial in ensuring the purity and quality of chemical compounds used in various scientific applications (Hazai & Ledniczky, 1990).

Ferroelasticity in Organic Crystals

1,3-Diethoxybenzene-related compounds exhibit ferroelasticity, a phenomenon where a material can generate spontaneous strain under mechanical stress. This property has been explored in the context of organic solid-state chemistry, particularly in the study of 1,4-diethoxybenzene, which shows versatile deformability and could have applications in mechanical damping and soft robotics (Engel & Takamizawa, 2018).

Electro-oxidative Polymerization

The electro-oxidative polymerization of 1,3-Diethoxybenzene and related compounds has been studied for the development of polymers. Such polymers have potential applications in various fields, including electronics and material science (Yamamoto et al., 1988).

Covalent Organic Frameworks

1,3-Diethoxybenzene derivatives have been used in the synthesis of covalent organic frameworks (COFs). These materials are highly crystalline, chemically and thermally stable, and are porous, making them suitable for various applications including gas storage and separation (Uribe-Romo et al., 2011).

Electrochemical Destruction in Wastewater Treatment

Research has been conducted on the electrochemical destruction of compounds related to 1,3-Diethoxybenzene, such as 1,3-dihydroxybenzene, for wastewater treatment. This involves the study of parameters like concentration, pH, and electrolysis time, offering insights into efficient methods for degrading aromatic organic compounds in wastewater (Zhelovitskaya et al., 2020).

Synthesis of Fungicides

Derivatives of 1,3-Diethoxybenzene, such as diethofencarb, have been synthesized and have applications as fungicides. The synthesis process and optimal conditions for such compounds are key areas of study in agricultural chemistry (Yao-xian, 2010).

Air Pollutant Degradation Studies

Studies on the degradation of air pollutants related to 1,3-Diethoxybenzene, like methoxybenzene, have been conducted. This includes understanding the reaction mechanisms and rate constants, which are crucial for environmental science and pollution control (Sun et al., 2016).

Anti-inflammatory Activity

1,3-Diethoxybenzene derivatives have been synthesized and studied for their anti-inflammatory activity. This research contributes to the development of new drugs with potential lower toxicity compared to existing anti-inflammatory medications (Labanauskas et al., 2005).

Electrochemically Synthesized Copolymers

Copolymers based on 1,3-Diethoxybenzene have been electrochemically synthesized and characterized. The study of their structural and physical properties is important for applications in material science and electronics (Ouyang et al., 2011).

Safety And Hazards

1,3-Diethoxybenzene is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, avoid breathing mist, gas or vapors, and to use personal protective equipment . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

properties

IUPAC Name

1,3-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGFYMKFBCWNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174463
Record name 1,3-Diethoxybenzene
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethoxybenzene

CAS RN

2049-73-2
Record name 1,3-Diethoxybenzene
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Record name 1,3-Diethoxybenzene
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Record name 2049-73-2
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Record name 1,3-Diethoxybenzene
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Record name 1,3-diethoxybenzene
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Record name 1,3-DIETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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